Zeylasterone: A Technical Guide to its Chemical Structure, Biological Activity, and Mechanism of Action
Zeylasterone: A Technical Guide to its Chemical Structure, Biological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylasterone is a naturally occurring triterpenoid that has garnered scientific interest for its notable antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological activity of Zeylasterone, with a particular focus on its action against pathogenic bacteria. Detailed experimental protocols for key assays and a visual representation of its proposed mechanism of action are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
Zeylasterone is a complex triterpenoid molecule. Its chemical identity and fundamental properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid[1] |
| SMILES | C[C@]12CC--INVALID-LINK--(C)C(=O)OC[1] |
| InChI | InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1[1] |
| InChIKey | DXDSZUXZQIKMRQ-GMZGOHOASA-N[1] |
| CAS Number | 78012-25-6[1] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₃₀H₃₈O₇[1] |
| Molecular Weight | 510.6 g/mol [1] |
Biological Activity
Zeylasterone has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.
Antibacterial Spectrum and Potency
| Organism | Activity Type | Concentration (µg/mL) |
| Staphylococcus aureus | Bactericidal | 30 (6 x MIC)[1] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 5 |
| Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 3 - 20[2] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 10[2] |
Mechanism of Action
Current research indicates that Zeylasterone exerts its antibacterial effect by targeting and disrupting the integrity of the bacterial cytoplasmic membrane. This leads to a cascade of events culminating in cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antibacterial activity of Zeylasterone.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard broth microdilution methods.[3][4][5]
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Preparation of Zeylasterone Stock Solution: Dissolve Zeylasterone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
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Serial Dilution: Add 100 µL of the Zeylasterone stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row, mixing thoroughly at each step. Discard the final 100 µL from the last column of dilutions.
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Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
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Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of Zeylasterone that completely inhibits visible bacterial growth.
Potassium Leakage Assay
This assay measures the integrity of the bacterial cell membrane by detecting the leakage of intracellular potassium ions.[6][7]
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Bacterial Cell Preparation: Harvest bacterial cells from an overnight culture by centrifugation, wash them twice with a low-potassium buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer to a specific optical density.
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Assay Initiation: Equilibrate the bacterial suspension at 37°C. Add Zeylasterone at the desired concentration (e.g., 3x MIC).
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Measurement of Extracellular Potassium: At various time intervals, take aliquots of the bacterial suspension and centrifuge to pellet the cells. Measure the potassium concentration in the supernatant using a potassium-selective electrode or an appropriate biochemical assay.
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Controls: Use a known membrane-disrupting agent (e.g., nisin) as a positive control to determine 100% potassium release. Use an untreated bacterial suspension as a negative control.
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Data Analysis: Express the results as the percentage of potassium leakage relative to the positive control.
Inhibition of Radiolabeled Precursor Incorporation
This method assesses the effect of Zeylasterone on the synthesis of key macromolecules by measuring the uptake of their radiolabeled precursors.[1][8]
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Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth.
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Pre-incubation with Zeylasterone: Add Zeylasterone at a specified concentration (e.g., 3x MIC) to the bacterial culture and incubate for a short period.
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Addition of Radiolabeled Precursors: To separate aliquots of the treated culture, add a radiolabeled precursor for a specific macromolecule:
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DNA Synthesis: [³H]thymidine
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RNA Synthesis: [³H]uridine
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Protein Synthesis: [³H]leucine
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Peptidoglycan Synthesis: [¹⁴C]N-acetyl-glucosamine
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Incubation and Sampling: Incubate the cultures at 37°C. At various time points, remove aliquots and add them to an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules.
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Measurement of Radioactivity: Collect the TCA-precipitated material on glass fiber filters, wash the filters to remove unincorporated precursors, and measure the radioactivity of the filters using a scintillation counter.
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Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both Zeylasterone-treated and untreated control cultures to determine the inhibitory effect.
Conclusion
Zeylasterone presents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. Its mechanism of action, centered on the disruption of the cytoplasmic membrane, is a valuable attribute in the fight against antibiotic resistance. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential of Zeylasterone and its derivatives.
References
- 1. Antibacterial properties of zeylasterone, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and mechanism of the action of zeylasterone against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. 2.8. Determination of potassium and phosphorus leakage [bio-protocol.org]
- 7. Potassium release, a useful tool for studying antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
